5-Bromo-2-butoxybenzaldehyde
Overview
Description
5-Bromo-2-butoxybenzaldehyde is a chemical compound with the molecular formula C11H13BrO2 . It has a molecular weight of 257.13 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-butoxybenzaldehyde consists of a benzene ring substituted with a bromine atom, a butoxy group, and an aldehyde group . The InChI code for this compound is 1S/C11H13BrO2/c1-2-3-6-14-11-5-4-10 (12)7-9 (11)8-13/h4-5,7-8H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis
5-Bromo-2-butoxybenzaldehyde is a powder with a molecular weight of 257.13 .Scientific Research Applications
Organic Chemistry Synthesis
Scientific Field
Organic Chemistry Application Summary: 5-Bromo-2-butoxybenzaldehyde is utilized in organic synthesis, particularly in the construction of complex molecules due to its reactive aldehyde group and the presence of a bromine atom which can undergo further transformations .
Methods of Application
The compound is often used in condensation reactions, where it reacts with compounds containing active methylene groups. It can also undergo bromination reactions to introduce additional bromine atoms into the molecule, which can be useful for further functional group transformations.
Results and Outcomes
The use of 5-Bromo-2-butoxybenzaldehyde in organic synthesis has led to the creation of various novel compounds. Its versatility in reactions has been demonstrated in multiple peer-reviewed papers, showcasing its role in synthesizing potential pharmacologically active molecules .
Medicinal Chemistry
Scientific Field
Medicinal Chemistry Application Summary: In medicinal chemistry, 5-Bromo-2-butoxybenzaldehyde serves as a precursor in the synthesis of benzimidazole derivatives, which are known for their wide range of biological activities .
Methods of Application
The compound is used to synthesize intermediates that are further modified to create new drugs. For example, it can be used to prepare benzimidazole derivatives that act as α-glucosidase inhibitors, which are important in diabetes treatment.
Results and Outcomes
Studies have shown that derivatives synthesized using 5-Bromo-2-butoxybenzaldehyde exhibit significant α-glucosidase inhibitory activity, with some compounds showing better activity than standard drugs used in diabetes management .
Environmental Science
Scientific Field
Environmental Science Application Summary: 5-Bromo-2-butoxybenzaldehyde is studied for its environmental impact, particularly its biodegradability and potential toxicity to aquatic life .
Methods of Application
Environmental impact assessments involve studying the breakdown of the compound in various environmental conditions and its interactions with living organisms.
Results and Outcomes
Safety data sheets provide information on the compound’s potential hazards, indicating the need for careful handling and disposal to minimize environmental impact .
Safety And Hazards
The safety data sheet for 5-Bromo-2-butoxybenzaldehyde suggests that it should be handled with care. It should not come into contact with the eyes, skin, or clothing, and should not be ingested or inhaled. It should be used only in a well-ventilated area and should not be released into the environment .
properties
IUPAC Name |
5-bromo-2-butoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYBGKILXZPPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364481 | |
Record name | 5-bromo-2-butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-butoxybenzaldehyde | |
CAS RN |
515148-88-6 | |
Record name | 5-bromo-2-butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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